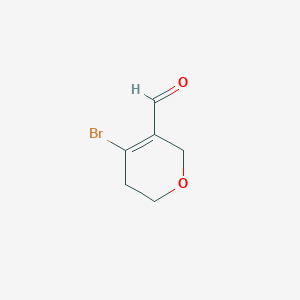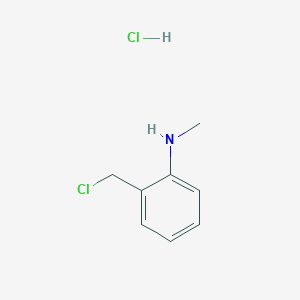
2-(Chloromethyl)-n-methylaniline hydrochloride
説明
Compounds like “2-(Chloromethyl)-n-methylaniline hydrochloride” are typically used as reagents in various chemical reactions . They are often involved in base-catalyzed alkylation reactions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a base catalyst and a suitable solvent . The reaction conditions, such as temperature and time, are carefully controlled to ensure high yield and purity .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyridine ring with a chloromethyl group attached . The exact structure would depend on the specific compound.Chemical Reactions Analysis
These compounds are often used as alkylating agents . They can react with various nucleophiles, leading to the formation of a wide range of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “2-(Chloromethyl)pyridine hydrochloride” is a solid at room temperature and is hygroscopic .科学的研究の応用
Adsorption Characteristics
- The study by Jianguo et al. (2005) focused on the adsorption properties of a bifunctional polymeric resin (LS-2), synthesized by introducing sulfonic groups during the post-crossing of chloromethyl low crosslinking macroporous poly-styrene resin. This resin showed higher adsorption capacities for aniline and 4-methylaniline compared to Amberlite XAD-4, due to its microporous structure and polar groups (Jianguo et al., 2005).
Synthesis Processes
- Zhang Qian-cheng (2009) developed a new method for synthesizing 2-chloro-6-methylaniline, using diphenylurea for ammonia protection and sodium chlorate as an oxidant in chlorination, starting from 2-methylaniline (Zhang Qian-cheng, 2009).
Antimycotic Agents
- Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline as the lipophilic domain. These compounds, including derivatives with 2-chloro-6-methylaniline, showed potential antifungal activity against various fungal strains (Kumar et al., 2011).
Spectroelectrochemical Studies
- Planes et al. (2014) used spectroelectrochemical methods to study the formation and redox behavior of poly(N-methylaniline) (PNMANI) by anodic oxidation of N-methylaniline. They compared these properties with those of polyaniline, providing insights into the structural changes during redox switching of PNMANI (Planes et al., 2014).
Fourier Transform Infrared and FT-Raman Spectra Studies
- Arjunan and Mohan (2009) conducted a study involving the Fourier transform infrared (FTIR) and FT-Raman spectra of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. They compared experimental vibrational frequencies with theoretical ones from ab initio HF and DFT gradient calculations (Arjunan & Mohan, 2009).
Oxidative Chemical Polymerization
- Sayyah and El-Salam (2003) studied the oxidative chemical polymerization of N-methylaniline in hydrochloric acid solution using sodium dichromate as an oxidant. This study provides valuable insights into the reaction conditions and characterization of the obtained polymer (Sayyah & El-Salam, 2003).
Synthesis and Characterization of Related Compounds
- Zhong-cheng and Wan-yin (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline and other compounds, offering insights into the steps of acetylation, esterification, and ester interchange (Zhong-cheng & Wan-yin, 2002).
Application as Plant Growth Regulator
- Yi (2001) synthesized a compound used as a plant growth regulator, indicating the potential agricultural applications of derivatives of 2-(Chloromethyl)-n-methylaniline hydrochloride (Yi, 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTATRSVDRFXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)

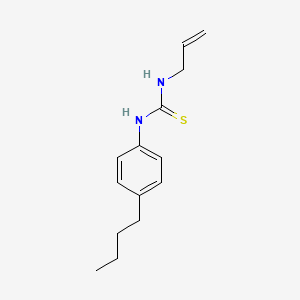
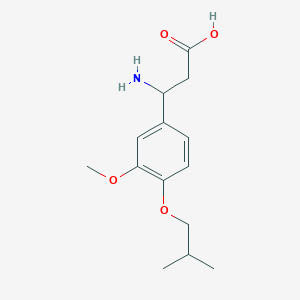
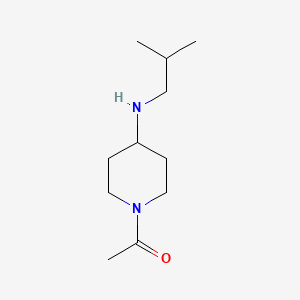
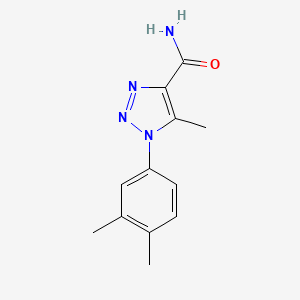
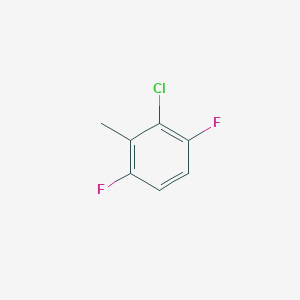
![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)
![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)
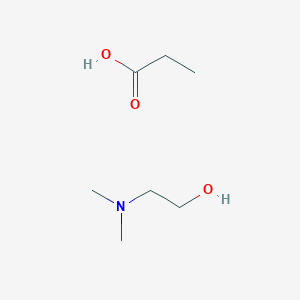
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038805.png)
